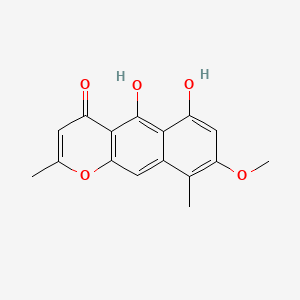![molecular formula C22H31N3O3 B1226454 1-[3-[2-(Dimethylamino)ethylamino]-3-oxopropyl]-2-methyl-5-(4-methylphenyl)-3-pyrrolecarboxylic acid ethyl ester](/img/structure/B1226454.png)
1-[3-[2-(Dimethylamino)ethylamino]-3-oxopropyl]-2-methyl-5-(4-methylphenyl)-3-pyrrolecarboxylic acid ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-[2-(dimethylamino)ethylamino]-3-oxopropyl]-2-methyl-5-(4-methylphenyl)-3-pyrrolecarboxylic acid ethyl ester is a member of pyrroles.
Wissenschaftliche Forschungsanwendungen
Polymer Solar Cells
- Application: Used as an acceptor and cathode interfacial material in polymer solar cells.
- Outcome: Demonstrated potential for use in nano-structured organic solar cells and high-efficient alcohol-processable solar cells due to its high electron mobility. A moderate power conversion efficiency (PCE) of 3.1% was achieved, indicating potential for further optimization in solar cell applications (Lv et al., 2014).
Transdermal Permeation Enhancers
- Application: Investigated for its activity as a transdermal permeation enhancer.
- Outcome: Shown to be effective in enhancing the skin permeation of drugs, with certain derivatives demonstrating high enhancement ratios. This suggests potential use in transdermal drug delivery systems (Farsa et al., 2010).
Organic Synthesis
- Application: Explored in the synthesis of various organic compounds and intermediates.
- Outcome: Played a role in the synthesis of complex molecules, indicating its utility in advanced organic synthesis and potentially in pharmaceutical compound development (Abdulmalic et al., 2013).
Structural Analysis and Supramolecular Aggregation
- Application: Used to study structural modifications and supramolecular aggregation.
- Outcome: Enabled insights into conformational features and intermolecular interactions, which is crucial for understanding molecular properties and designing new materials (Nagarajaiah & Begum, 2014).
Heterocyclic Chemistry
- Application: Utilized in the synthesis of heterocyclic compounds.
- Outcome: Contributed to the development of novel compounds with potential applications in various fields, including medicinal chemistry (Bialy & Gouda, 2011).
Synthesis of Medicinal Compounds
- Application: Employed in the synthesis of medicinal compounds like Dabigatran Etexilate.
- Outcome: Demonstrated its utility in the pharmaceutical industry for the synthesis of complex drug molecules (Yumin, 2010).
Eigenschaften
Produktname |
1-[3-[2-(Dimethylamino)ethylamino]-3-oxopropyl]-2-methyl-5-(4-methylphenyl)-3-pyrrolecarboxylic acid ethyl ester |
|---|---|
Molekularformel |
C22H31N3O3 |
Molekulargewicht |
385.5 g/mol |
IUPAC-Name |
ethyl 1-[3-[2-(dimethylamino)ethylamino]-3-oxopropyl]-2-methyl-5-(4-methylphenyl)pyrrole-3-carboxylate |
InChI |
InChI=1S/C22H31N3O3/c1-6-28-22(27)19-15-20(18-9-7-16(2)8-10-18)25(17(19)3)13-11-21(26)23-12-14-24(4)5/h7-10,15H,6,11-14H2,1-5H3,(H,23,26) |
InChI-Schlüssel |
LNVXTFBKKJARDM-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(N(C(=C1)C2=CC=C(C=C2)C)CCC(=O)NCCN(C)C)C |
Kanonische SMILES |
CCOC(=O)C1=C(N(C(=C1)C2=CC=C(C=C2)C)CCC(=O)NCCN(C)C)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(N-ethylanilino)-4-thieno[3,2-d][1,3]thiazinone](/img/structure/B1226372.png)
![2-chloro-N-[2-(2,2-dimethyl-4-phenyl-4-oxanyl)ethyl]acetamide](/img/structure/B1226375.png)
![2-methyl-N'-[2-[(5-methyl-4-phenyl-1,2,4-triazol-3-yl)thio]-1-oxoethyl]benzohydrazide](/img/structure/B1226377.png)


![2-[[4-(4-chlorophenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]thio]-N-(3-methoxyphenyl)-2-phenylacetamide](/img/structure/B1226389.png)
![3-(3,4,5-Trimethoxyphenyl)propanoic acid [2-(3,5-dimethoxyanilino)-2-oxoethyl] ester](/img/structure/B1226391.png)
![2-Methyl-1-phenyl-5-benzimidazolecarboxylic acid [2-(3-methylbutan-2-ylamino)-2-oxoethyl] ester](/img/structure/B1226392.png)

![6-chloro-N-[3-[(2-chlorophenyl)sulfamoyl]phenyl]-3-pyridinecarboxamide](/img/structure/B1226394.png)

![5-[[(5-Ethyl-[1,2,4]triazino[5,6-b]indol-3-yl)thio]methyl]-2-furancarboxylic acid methyl ester](/img/structure/B1226397.png)

![(2S)-2-(3,4-dimethoxyphenyl)-5-hydroxy-7-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-2,3-dihydrochromen-4-one](/img/structure/B1226399.png)